molecular formula C19H12ClFN2O B2873640 6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-82-9

6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2873640
CAS RN: 339109-82-9
M. Wt: 338.77
InChI Key: AXPZOCIIBZAOFN-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (hereafter referred to as 6-CFPC) is an organic compound with a molecular structure consisting of a carbon-nitrogen ring, a phenyl group, and a fluorobenzyl group. It is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 6-CFPC is also used in the synthesis of organic materials, such as polymers, dyes, and pigments.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

The compound 6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is structurally similar to other chlorophenyl and fluorobenzyl derivatives studied for their molecular structure and spectroscopic characteristics. For instance, related compounds have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to determine their molecular geometry, electronic structure, and spectroscopic properties, including FT-IR, NMR, and UV-Vis spectra. These studies provide insights into the compound's potential interactions and reactivity, essential for applications in materials science and pharmaceutical research (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial Activity

Compounds with similar structures to 6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized and evaluated for their antimicrobial activity. The presence of chlorophenyl and fluorobenzyl groups in these compounds is often associated with significant biological activity, making them valuable for developing new antimicrobial agents. Studies involving the synthesis of related compounds and their subsequent evaluation against various microbial strains have demonstrated promising results, suggesting potential applications in combating bacterial infections (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Optical and Electronic Properties

The optical and electronic properties of pyridine derivatives, including those similar to 6-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, have been extensively studied. These compounds exhibit unique optical functions, energy gaps, and diode characteristics, making them suitable for applications in optoelectronic devices and materials science. Research into the structural, optical, and junction characteristics of these compounds provides valuable insights into their potential utility in electronic and photonic technologies (Zedan, El‐Taweel, & El‐Menyawy, 2020).

properties

IUPAC Name

6-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZOCIIBZAOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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